[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate [5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18625406
InChI: InChI=1S/C12H6F6N2.2C11H5F3N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;+3
SMILES:
Molecular Formula: C34H16F18IrN4P
Molecular Weight: 1045.7 g/mol

[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate

CAS No.:

Cat. No.: VC18625406

Molecular Formula: C34H16F18IrN4P

Molecular Weight: 1045.7 g/mol

* For research use only. Not for human or veterinary use.

[5,5'-Bis-trifluoromethyl]bis[3,5-difluoro-2-(5-fluoro-2-pyridinyl)phenyl]iridium(III) hexafluorophosphate -

Specification

Molecular Formula C34H16F18IrN4P
Molecular Weight 1045.7 g/mol
IUPAC Name 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);5-(trifluoromethyl)-2-[5-(trifluoromethyl)pyridin-2-yl]pyridine;hexafluorophosphate
Standard InChI InChI=1S/C12H6F6N2.2C11H5F3N.F6P.Ir/c13-11(14,15)7-1-3-9(19-5-7)10-4-2-8(6-20-10)12(16,17)18;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h1-6H;2*1-2,4-6H;;/q;3*-1;+3
Standard InChI Key YAONBOFRQWVDGS-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC=C1C(F)(F)F)C2=NC=C(C=C2)C(F)(F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3]

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features an octahedral iridium(III) center coordinated by three distinct ligands:

  • Two cyclometalating dFFppy ligands: Each consists of a phenyl ring substituted with 3,5-difluoro groups and a 5-fluoro-2-pyridinyl moiety. These ligands facilitate strong metal-to-ligand charge transfer (MLCT) transitions .

  • One dCF3bpy ancillary ligand: The 5,5'-bis(trifluoromethyl)-2,2'-bipyridine ligand introduces electron-withdrawing trifluoromethyl groups, stabilizing the complex and modulating its excited-state properties .

  • Hexafluorophosphate (PF6⁻) counterion: Enhances solubility in polar organic solvents while maintaining ionic conductivity .

The molecular formula is C40H24F18IrN6P, with a molecular weight of 1,198.91 g/mol .

Synthesis Pathways

Synthesis typically proceeds via a two-step protocol:

  • Cyclometalation: Reacting iridium(III) chloride hydrate with excess dFFppy ligand in a glycol solvent (e.g., 2-ethoxyethanol) at 120–150°C for 12–24 hours forms a chloro-bridged dimer .

  • Ancillary Ligand Substitution: The dimer is treated with dCF3bpy and a halide scavenger (e.g., AgPF6) in dichloromethane, yielding the final complex after purification by column chromatography .

Critical Parameters:

  • Ligand purity: >98% ligands are required to avoid byproducts .

  • Reaction atmosphere: Conducted under inert gas (N2/Ar) to prevent oxidation .

Physical and Chemical Properties

Thermodynamic Stability

PropertyValueSource
Melting point>300°C (decomposes)
SolubilitySoluble in DCM, DMF, THF
Storage conditions2–8°C under N2/Ar

The compound’s high thermal stability (>300°C) is attributed to strong Ir–C/N bonds and fluorinated ligands . Decomposition above 300°C releases toxic fumes (e.g., HF, PF5), necessitating controlled handling .

Spectroscopic Characteristics

  • UV-Vis Absorption:

    • λmax: 375 nm (π–π* transitions), 500 nm (MLCT) in CH2Cl2 .

    • Molar absorptivity (ε): 8,200 M⁻¹cm⁻¹ at 500 nm .

  • Emission:

    • λem: 620 nm (red-orange) with a shoulder at 670 nm .

    • Quantum yield (Φ): 0.45 in deaerated acetonitrile .

Photophysical and Electrochemical Behavior

Excited-State Dynamics

The complex exhibits a mixed 3MLCT/3LC (ligand-centered) excited state, confirmed by nanosecond transient absorption spectroscopy . Key metrics:

  • Lifetime (τ): 1.2 µs in CH3CN .

  • Redox Potentials (vs. Fc+/Fc):

    • Eox (IrIV/III): +1.25 V

    • Ered (dCF3bpy): -1.58 V .

These properties enable dual photooxidation and photoreduction activity, critical for photoredox catalysis .

Comparative Performance

Property[Ir(dFFppy)2(dCF3bpy)]PF6[Ir(ppy)2(bpy)]PF6
λem (nm)620580
Φ0.450.32
τ (µs)1.20.9
Catalytic TON (H2 evolution)832450

TON = Turnover number after 96 h irradiation .

Applications in Photocatalysis and Optoelectronics

Photoredox Catalysis

The compound catalyzes:

  • C–H bond functionalization: Alkylation of remote C–H bonds via hydrogen atom transfer (HAT) .

  • Cross-dehydrogenative coupling: Coupling of amines and alkenes with 85–92% yields .

  • Hydrogen evolution: Achieves 832 TON in H2 generation when paired with K2PtCl4 and triethylamine .

Organic Light-Emitting Diodes (OLEDs)

As a dopant in emissive layers:

  • External quantum efficiency (EQE): 12.4% at 100 cd/m² .

  • Commission Internationale de l’Éclairage (CIE) coordinates: (0.62, 0.38), indicating red-orange emission .

Recent Advances and Future Directions

Recent studies focus on:

  • Ligand engineering: Substituting dCF3bpy with stronger electron-withdrawing groups (e.g., –CF2CF3) to redshift emission .

  • Heterogenization: Immobilizing the complex on TiO2 nanoparticles for recyclable photocatalysis .

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